

Application Note: Laboratory-Scale Synthesis of 2-(Phenylthio)nicotinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Phenylthio)nicotinic acid

Cat. No.: B350237

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Introduction

2-(Phenylthio)nicotinic acid is a valuable intermediate in medicinal chemistry and organic synthesis, often utilized in the development of sulfur-containing heterocycles and as a precursor for various pharmaceutical compounds.^[1] Its synthesis is of significant interest to researchers in drug discovery and development. This application note provides a detailed protocol for the laboratory-scale synthesis of **2-(Phenylthio)nicotinic acid** via an Ullmann condensation reaction. The described method involves the copper-catalyzed cross-coupling of 2-chloronicotinic acid and thiophenol.

The Ullmann condensation is a well-established method for the formation of carbon-sulfur bonds, among other heteroatom bonds.^{[2][3]} Traditionally, these reactions require high temperatures and stoichiometric amounts of copper.^{[2][3]} However, advancements have led to milder reaction conditions with the use of soluble copper catalysts and various ligands.^[2] This protocol is based on the fundamental principles of the Ullmann C-S coupling reaction.

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of **2-(Phenylthio)nicotinic acid** from 2-chloronicotinic acid and thiophenol.

Materials and Reagents

Reagent/Material	Grade	Supplier
2-Chloronicotinic acid	≥98%	Sigma-Aldrich
Thiophenol	≥99%	Sigma-Aldrich
Copper(I) iodide (CuI)	98%	Sigma-Aldrich
Potassium carbonate (K ₂ CO ₃)	Anhydrous, ≥99%	Fisher Scientific
Dimethylformamide (DMF)	Anhydrous, 99.8%	Sigma-Aldrich
Hydrochloric acid (HCl)	2 M	Fisher Scientific
Ethyl acetate	ACS Grade	Fisher Scientific
Brine (saturated NaCl solution)	In-house preparation	
Anhydrous sodium sulfate (Na ₂ SO ₄)	Fisher Scientific	
Deionized water	In-house preparation	

Equipment

- Round-bottom flask (100 mL)
- Reflux condenser
- Magnetic stirrer with heating plate
- Nitrogen or Argon gas inlet
- Separatory funnel (250 mL)
- Büchner funnel and flask
- Rotary evaporator
- Melting point apparatus
- Standard laboratory glassware

Experimental Protocol

Synthesis of 2-(Phenylthio)nicotinic acid

- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.58 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and copper(I) iodide (0.19 g, 1 mmol).
- **Inert Atmosphere:** Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
- **Addition of Reagents:** Under the inert atmosphere, add anhydrous dimethylformamide (DMF, 40 mL) followed by thiophenol (1.10 g, 1.02 mL, 10 mmol).
- **Reaction:** Heat the reaction mixture to 120-130 °C with vigorous stirring. Maintain the reaction at this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - After the reaction is complete, cool the mixture to room temperature.
 - Pour the reaction mixture into 100 mL of deionized water.
 - Acidify the aqueous mixture to pH 2-3 with 2 M hydrochloric acid. A precipitate should form.
 - Filter the precipitate using a Büchner funnel and wash with cold deionized water.
- **Purification:**
 - Dissolve the crude product in ethyl acetate (50 mL).
 - Transfer the solution to a separatory funnel and wash with brine (2 x 30 mL).
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter off the sodium sulfate and remove the solvent under reduced pressure using a rotary evaporator.

- The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the final product.
- **Drying and Characterization:** Dry the purified product under vacuum. Characterize the product by determining its melting point and acquiring spectroscopic data (^1H NMR, ^{13}C NMR, IR).

Data Presentation

Table 1: Physicochemical and Yield Data for **2-(Phenylthio)nicotinic acid**

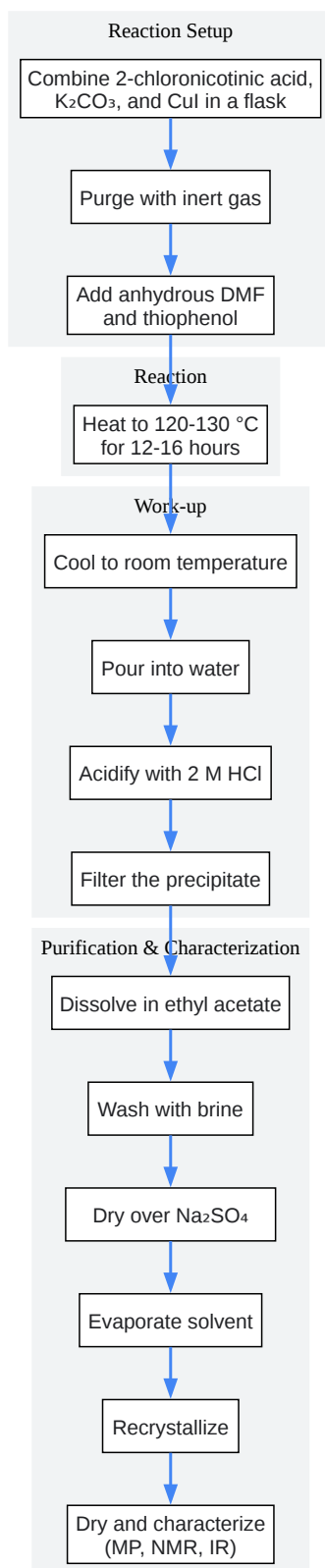
Parameter	Value	Reference
Chemical Name	2-(Phenylthio)nicotinic Acid	[1]
CAS Number	35620-72-5	[1]
Molecular Formula	$\text{C}_{12}\text{H}_9\text{NO}_2\text{S}$	[1]
Molecular Weight	231.27 g/mol	[1]
Appearance	Off-white to pale yellow crystalline powder	[1]
Purity	$\geq 94\%$ (typical for commercially available)	[1]
Melting Point	165 °C	
Theoretical Yield	2.31 g	
Typical Experimental Yield	70-85%	

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
- Thiophenol has a strong, unpleasant odor and is toxic. Handle with care.

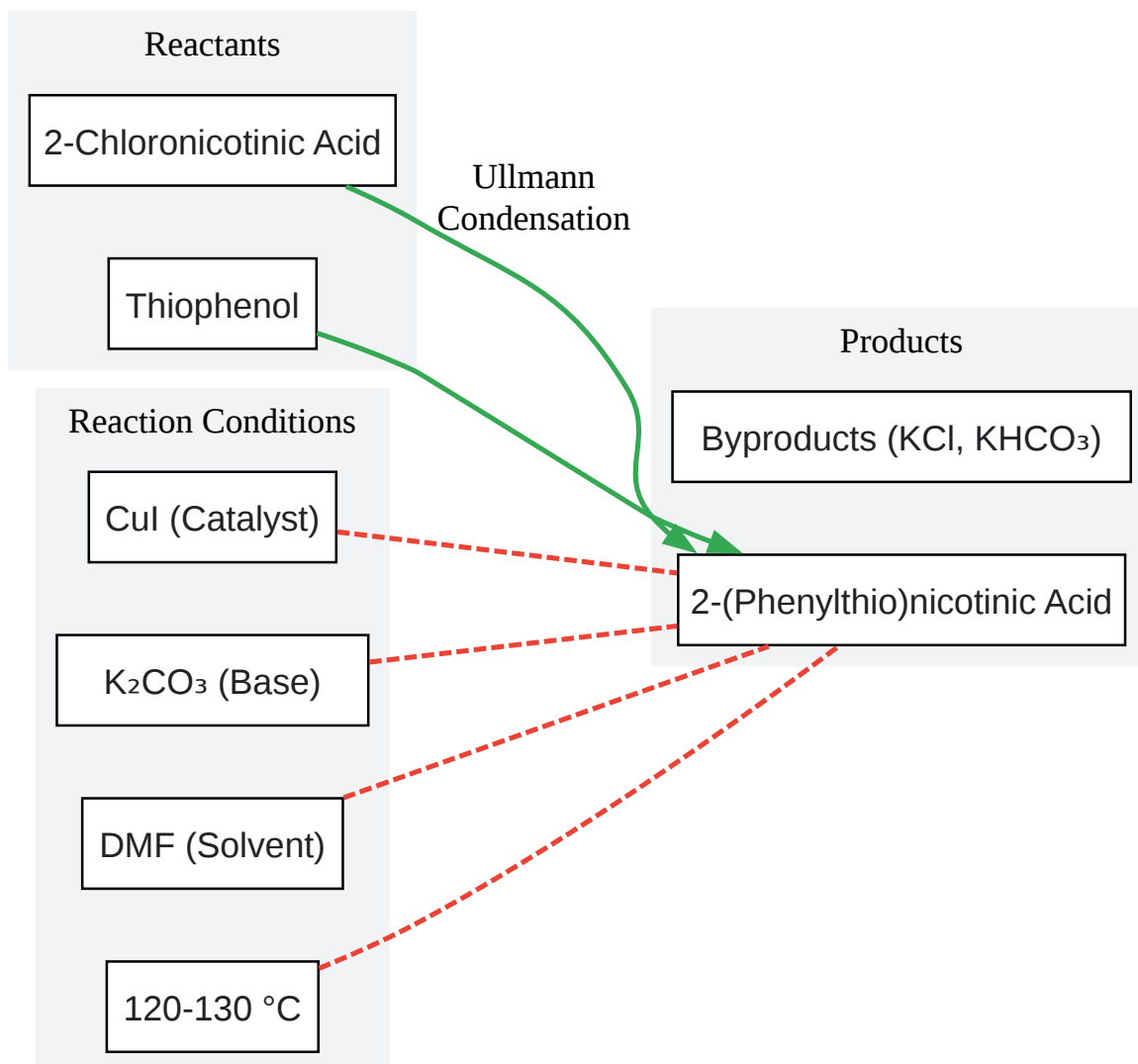
- DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
- Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS).

Diagrams



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Caption: Experimental workflow for the synthesis of **2-(Phenylthio)nicotinic acid**.



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Caption: Logical relationship of reactants and conditions for the synthesis.

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References

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Email: info@benchchem.com